molecular formula C9H7F3O3 B130969 2-Methoxy-5-(trifluoromethoxy)benzaldehyde CAS No. 145742-65-0

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

Cat. No. B130969
M. Wt: 220.14 g/mol
InChI Key: ATRDCTRZAJKDPL-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-5-(trifluoromethoxy)benzaldehyde is a chemical that belongs to the family of methoxybenzaldehydes, which are aromatic aldehydes substituted with methoxy groups. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and aldehyde groups have been synthesized and characterized, providing insights into the structural and chemical properties that may be relevant to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

Synthesis Analysis

The synthesis of related methoxybenzaldehyde compounds typically involves catalytic reactions or substitutions on pre-existing aromatic rings. For instance, 5-tert-Butyl-2-hydroxy-benzaldehyde was synthesized using hydroformylation catalyzed by magnesium methoxide, suggesting that similar catalytic methods could potentially be applied to synthesize 2-Methoxy-5-(trifluoromethoxy)benzaldehyde . The reaction conditions, such as temperature and molar ratios, are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehydes is characterized by the presence of methoxy and aldehyde functional groups attached to an aromatic ring. X-ray diffraction is a common technique used to determine the crystal structure of these compounds, as seen in the studies of related compounds . The presence of substituents like methoxy and trifluoromethoxy groups can influence the overall geometry and electronic distribution within the molecule, which can be further analyzed using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) .

Chemical Reactions Analysis

Methoxybenzaldehydes can participate in various chemical reactions, primarily due to the reactivity of the aldehyde group. They can form dimers through C–H···O interactions, as observed in 2-methoxy-benzaldehyde . These interactions can be significant in both the solid and liquid states, affecting the compound's behavior and reactivity. The presence of additional electron-withdrawing groups, such as trifluoromethoxy, could further influence these interactions and the compound's reactivity in chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehydes are influenced by their molecular structure. Spectroscopic techniques like IR, NMR, and UV-visible spectroscopy are used to characterize these compounds . The electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals, can be assessed through theoretical calculations . These properties are essential for understanding the compound's behavior in different environments and its potential applications in various fields, such as materials science or organic synthesis.

Scientific Research Applications

Enzyme Catalysis and Reaction Engineering

2-Methoxy-5-(trifluoromethoxy)benzaldehyde has been studied in the context of enzyme catalysis. For example, Kühl et al. (2007) explored the use of benzaldehyde lyase in the asymmetric synthesis of benzoin derivatives, utilizing different benzaldehydes, including methoxy-substituted variants, for reaction engineering and preparative synthesis development in an aqueous-organic two-phase system (Kühl et al., 2007).

Solid Phase Organic Synthesis

Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives, including methoxy-substituted benzaldehydes, as linkers for solid-phase organic synthesis. This research highlighted the potential of these compounds in the formation of secondary amides through reductive amination and subsequent derivatization (Swayze, 1997).

Synthesis of Arylethanols

Moshkin and Sosnovskikh (2013) described a process where benzaldehydes react with nonstabilized azomethine ylides to produce 5-aryloxazolidines. These intermediates are then converted to 2-(alkylamino)-1-arylethanols, demonstrating the versatility of methoxy-substituted benzaldehydes in synthetic chemistry (Moshkin & Sosnovskikh, 2013).

Oxidation Studies

Malik et al. (2016) explored the oxidation of various methoxy benzaldehydes, including 2-methoxy benzaldehyde, using benzimidazolium fluorochromate. This study is significant for understanding the reaction mechanisms and kinetics of these compounds in different media (Malik et al., 2016).

X-ray Crystallography and Vibrational Spectroscopy

Ribeiro-Claro et al. (2002) analyzed the crystal structure of 2-methoxy-benzaldehyde, identifying intra- and intermolecular short contacts. This research aids in understanding the molecular interactions and dimerization processes in both solid and liquid phases (Ribeiro-Claro et al., 2002).

Catalysis and Carboligation

Demir et al. (2003) reported that benzaldehyde lyase catalyzes the reaction of aromatic aldehydes with methoxy and dimethoxy acetaldehyde. This results in the formation of (R)-2-hydroxy-3-methoxy-1-arylpropan-1-one and related compounds, showcasing the enzyme's utility in stereoselective synthesis (Demir et al., 2003).

Safety And Hazards

This compound is classified as a skin irritant and serious eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It’s also recommended to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRDCTRZAJKDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382610
Record name 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

CAS RN

145742-65-0
Record name 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145742-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-methoxy-5-trifluoromethoxybenzene (1.0 g, 5.2 mmol) and trifluoroacetic acid (200 mL). Add slowly portionwise hexamethylenetetraamine (26 g, 185.7 mmol). Heat at 60° C. After 24 hours, cool to ambient temperature and pour the reaction mixture into a 2 M aqueous solution of sulfuric acid (500 mL). Cool and extract ten times with diethyl ether. Dry the combined organic layers over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 1/4 ethyl acetate/hexane to give 2-methoxy-5-trifluoromethoxybenzaldehyde.
Quantity
1 g
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reactant
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200 mL
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reactant
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26 g
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[Compound]
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aqueous solution
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500 mL
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ethyl acetate hexane
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Synthesis routes and methods II

Procedure details

To 4-(trifluoromethoxy)anisole (5.0 g, 26 mmol) in tetrahydrofuran (100 mL) cooled to −78° C. was slowly added a solution of tert-butyllithium in pentanes (23 mL, 1.7M, 39 mmol). The resulting solution was stirred at −78° C. for 30 minutes, before N,N′-dimethylformamide (8 mL, 104 mmol) was added. The solution was allowed to stir to ambient temperature and was then quenched with saturated aqueous ammonium chloride (100 mL). The suspension formed was extracted with ethyl acetate (2×100 mL) and the extracts dried (MgSO4). Concentration gave a yellow oil which was purified by silica chromatography to give the title compound as an oil (4.13 g, 18.8 mmol).
Quantity
5 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
pentanes
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Shirai, T Yoshikawa, M Yamashita… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized a series of novel 3-phenyl-4-benzylaminopiperidine derivatives that were identified as potent tachykinin NK 1 receptor antagonists by structural modification of the 3-…
Number of citations: 5 www.sciencedirect.com
T Warashina, D Matsuura, Y Kimura - Chemical and pharmaceutical …, 2019 - jstage.jst.go.jp
Formylations of fluorine-containing aromatic compounds with dichloromethyl alkyl ethers have been investigated. Dichloromethyl propyl ether and dichloromethyl butyl ether have been …
Number of citations: 1 www.jstage.jst.go.jp
YW Liu, ZY Mao, RJ Ma, JH Yan, CM Si, BG Wei - Tetrahedron, 2017 - Elsevier
An efficient diastereoselective approach to access trans-5-hydroxy-6-substituted 2-piperidinones skeleton has been developed through one-pot intramolecular tandem process of O-…
Number of citations: 12 www.sciencedirect.com

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